molecular formula C7H8FNO2S B2882353 (3-Aminophenyl)methanesulfonyl fluoride CAS No. 2172323-72-5

(3-Aminophenyl)methanesulfonyl fluoride

Cat. No. B2882353
CAS RN: 2172323-72-5
M. Wt: 189.2
InChI Key: DLJCISFPCDZFDK-UHFFFAOYSA-N
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Description

“(3-Aminophenyl)methanesulfonyl fluoride” is a chemical compound with the molecular weight of 189.21 . The IUPAC name for this compound is also “(3-aminophenyl)methanesulfonyl fluoride” and its InChI code is "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" .


Molecular Structure Analysis

The molecular structure of “(3-Aminophenyl)methanesulfonyl fluoride” can be represented by the InChI code "1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2" . This indicates that the molecule consists of a benzene ring (phenyl group) with an amino group at the 3-position and a methanesulfonyl fluoride group attached to the benzene ring.

It has a storage temperature of 4 degrees Celsius . The country of origin is UA .

Scientific Research Applications

Enzyme Inhibition and Biochemical Applications

Acceleration of Acetylcholinesterase Reaction Rates : (3-Aminophenyl)methanesulfonyl fluoride is noted for its ability to influence the reaction rates of acetylcholinesterase with certain inhibitors. Substituted ammonium ions can significantly accelerate the reaction rate of the enzyme with this compound, shedding light on the enzyme's catalytic mechanisms and potential for selective inhibition strategies (Kitz & Wilson, 1963).

Fluoride's Effect on Enzymatic Reactions : Research has explored how fluoride impacts the reactions between methanesulfonates and acetylcholinesterase, revealing that fluoride inhibits sulfonylation but not desulfonylation. This finding is crucial for understanding the selective inhibition of enzymes by fluorine-containing compounds and their potential therapeutic applications (Greenspan & Wilson, 1970).

Synthetic Chemistry and Fluorination Techniques

Novel Routes to Vinyl Fluorides : The compound has been used as a precursor in the development of new synthetic pathways. For instance, a study detailed a two-step route to vinyl fluorides starting from fluoromethyl phenyl sulfone, highlighting the compound's role in facilitating the synthesis of fluorine-containing molecules (McCarthy et al., 1990).

Development of Sulfonyl Fluoride Probes : Recent advancements have focused on the synthesis of aliphatic sulfonyl fluorides, with (3-Aminophenyl)methanesulfonyl fluoride playing a key role in the development of reactive probes for chemical biology and molecular pharmacology. This research underscores the growing interest in sulfonyl fluorides for their versatile applications in scientific research (Xu et al., 2019).

Environmental and Chemical Stability

Understanding Fluoride's Role in Environmental Stability : Studies have delved into the chemical and environmental stability of fluorine-containing compounds like (3-Aminophenyl)methanesulfonyl fluoride. Research comparing the stability and reactivity of sulfonyl fluorides with other organofluorophosphorus compounds provides insights into their potential environmental impact and safety considerations (Snow & Barger, 1988).

Safety and Hazards

“(3-Aminophenyl)methanesulfonyl fluoride” is associated with certain safety hazards. The safety information pictograms associated with this compound are GHS05 and GHS07 . The hazard statements include H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, and P501 .

properties

IUPAC Name

(3-aminophenyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJCISFPCDZFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminophenyl)methanesulfonyl fluoride

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